4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
- Its chemical structure consists of a benzene ring substituted with a sulfonyl group (SO₂), a fluoro group (F), and two methoxy groups (OCH₃).
- The compound’s systematic name reflects its substituents and ring fusion.
- It has potential applications in various fields due to its unique structure and reactivity.
4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine: is a complex organic compound with a fused benzoxazine ring system.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: The reaction typically occurs under mild conditions, with the organoboron reagent acting as the nucleophilic partner.
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Boron-based reagents (e.g., boronic acids) are essential for Suzuki–Miyaura coupling. Palladium catalysts facilitate transmetalation.
Major Products: The coupling yields the desired aryl–aryl bond, forming the benzoxazine core.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in designing new materials.
Biology: The compound’s bioactivity and potential as a pharmacophore are areas of interest.
Medicine: Investigations focus on its potential as a drug scaffold or targeting specific biological pathways.
Industry: Its use in polymer chemistry, materials science, and catalysis is being explored.
Mechanism of Action
- The compound’s mechanism depends on its specific application. For drug-like properties, it may interact with cellular targets (e.g., enzymes, receptors) or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of sulfonyl, fluoro, and methoxy groups sets it apart.
Similar Compounds: While I don’t have a specific list, related benzoxazines and sulfonyl-containing compounds exist in the literature.
Remember that this compound’s applications are still an active area of research, and its full potential awaits further exploration
Properties
Molecular Formula |
C16H16FNO5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(2-fluoro-4,5-dimethoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C16H16FNO5S/c1-21-14-9-11(17)16(10-15(14)22-2)24(19,20)18-7-8-23-13-6-4-3-5-12(13)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
YUARQBLLQYRZMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCOC3=CC=CC=C32)F |
Origin of Product |
United States |
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